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For Researchers, Scientists, and Drug Development Professionals

The landscape of oral therapies for ulcerative colitis (UC) is rapidly evolving, with Sphingosine-
1-Phosphate (S1P) receptor modulators emerging as a promising class of treatment. This
guide provides a comparative analysis of the clinical trial results for the investigational drug
amiselimod against other S1P receptor modulators, etrasimod and ozanimod, for the
treatment of ulcerative colitis. The information is intended for researchers, scientists, and drug
development professionals, offering a detailed look at efficacy, safety, and experimental
methodologies.

Mechanism of Action: S1P Receptor Modulation

Sphingosine-1-phosphate receptor modulators function by binding to S1P receptors on
lymphocytes, which leads to their internalization.[1] This process traps lymphocytes within the
lymph nodes, preventing their migration to the gastrointestinal tract where they contribute to
inflammation in ulcerative colitis.[1][2] While the primary target for immunomodulation in this
class is the S1P1 receptor, different agents exhibit varying selectivity for other S1P receptor
subtypes, which may influence their overall clinical profile.[1][3][4][5][6] Amiselimod has a
strong affinity for S1P1 and S1P5 receptor subtypes.[3][4][5][6][7]
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Figure 1: Simplified signaling pathway of Amiselimod's mechanism of action.

Comparative Efficacy of S1P Receptor Modulators

The following tables summarize the key efficacy endpoints from clinical trials of amiselimod,
etrasimod, and ozanimod in patients with ulcerative colitis.
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Table 1: Induction of Clinical Remission and Response

] Patient Clinical Clinical
Drug (Trial) . Dose Week L
Population Remission Response
o ) 32.4% vs
Amiselimod Mild to 0.2mg & 0.4
12 17.8% -
(Phase 2) Moderate UC  mg QD
(Placebo)[3]
Etrasimod Statistically
Moderate to o
(ELEVATE 2mg QD 12 Significantvs -
Severe UC
12) Placebo[8][9]
18.4% vs 47.8% vs
Ozanimod Moderate to 6.0% 25.9%
0.92 mg QD 10
(True North) Severe UC (Placebo)[10]  (Placebo)[10]
[11][12] [11][12]
Table 2: Maintenance of Clinical Remission and Response
. Patient Clinical Clinical
Drug (Trial) . Dose Week L.
Population Remission Response
o Data not yet
Amiselimod ) - - - -
available
Etrasimod Statistically
Moderate to o
(ELEVATE 2 mg QD 52 Significantvs -
Severe UC
UC 52) Placebo[13]
37.0% vs 60.0% vs
Ozanimod Moderate to 18.5% 41.0%
0.92 mg QD 52
(True North) Severe UC (Placebo)[10]  (Placebo)[10]
[11] [11]

Table 3: Endoscopic and Histologic Improvement
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. Patient Endoscopic
Drug (Trial) . Dose Week
Population Improvement
Amiselimod Mild to Moderate 0.2 mg & 0.4 mg 15 42.7% vs 23.4%
(Phase 2) ucC QD (Placebo)[3]
Etrasimod Statistically
Moderate to o
(ELEVATE UC 2mg QD 12 & 52 Significant vs
Severe UC
52) Placebo[13]
Ozanimod (True Moderate to 27.3% vs 11.6%
0.92 mg QD 10
North) Severe UC (Placebo)[12]

Safety and Tolerability Profile

Amiselimod was reported to be well-tolerated in its Phase 2 trial with no unexpected adverse
events.[3] A summary of common adverse events for the compared S1P receptor modulators is
presented below.

Table 4: Common Treatment-Emergent Adverse Events (%)

. . . Placebo

Amiselimod Etrasimod Ozanimod ]
Adverse Event (Ozanimod

(Phase 2) (ELEVATE UC) (True North) .

Trial)

Anemia 4.2%([12] - 10.4%[10] 5.6%[12]
Nasopharyngitis - - 10.3%][10] 1.4%[12]
Headache - - 3.3%[12] 1.9%[12]
Lymphopenia - - 15.6%][10] -

Note: Direct comparison of adverse event rates across different clinical trial programs should
be interpreted with caution due to variations in study design, patient populations, and reporting
methodologies.

Experimental Protocols
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Amiselimod Phase 2 Trial

o Study Design: A 12-week, double-blind, placebo-controlled, randomized, dose-ranging study.

[3114]

Patient Population: 320 patients with mildly-to-moderately active ulcerative colitis.[3][4]

Intervention: Patients were randomized to receive amiselimod (0.2 mg or 0.4 mg once daily)
or placebo.[3]

Primary Endpoint: Mean change in modified Mayo Score at Day 85.[3]

Key Secondary Endpoints: Clinical remission and endoscopic improvement.[3]

Etrasimod ELEVATE UC Program (ELEVATE 12 &
ELEVATE UC 52)

o Study Design: Global, multi-center, randomized, double-blind, placebo-controlled Phase 3
studies.[9][13]

o Patient Population: Patients with moderately to severely active ulcerative colitis who had
previously failed or were intolerant to at least one conventional, biologic, or JAK therapy.[9]
[13]

« Intervention: Etrasimod 2mg once daily or placebo.[9]

e Primary Endpoint: Clinical remission at week 12 (ELEVATE 12) and co-primary endpoints of
clinical remission at weeks 12 and 52 (ELEVATE UC 52).[8][13]

o Key Secondary Endpoints: Endoscopic improvement, symptomatic remission, and mucosal
healing.[13]

Ozanimod TRUE NORTH Trial

o Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial with a
10-week induction period followed by a 42-week maintenance period for responders.[10][11]

o Patient Population: Patients with moderately to severely active ulcerative colitis.[10][11]
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e Intervention: Ozanimod 0.92 mg once daily or placebo.[10]

e Primary Endpoint: Clinical remission at week 10 (induction) and week 52 (maintenance).[11]

o Key Secondary Endpoints: Clinical response, endoscopic improvement, and mucosal

healing.[12]
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Figure 2: Comparative workflow of the clinical trials.

Conclusion

Amiselimod has demonstrated promising efficacy and a favorable safety profile in its Phase 2
trial for mild to moderate ulcerative colitis.[14] Its performance, particularly in achieving clinical
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remission and endoscopic improvement, positions it as a potentially valuable addition to the
S1P receptor modulator class. Further data from Phase 3 trials will be crucial to fully delineate
its comparative efficacy and safety against approved therapies like etrasimod and ozanimod,
which have shown significant benefits in patients with moderate to severe disease. The distinct
patient populations studied to date (mild-to-moderate for amiselimod vs. moderate-to-severe
for etrasimod and ozanimod) are an important consideration in the current comparative
landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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